2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group and the 3-nitrophenyl group can be done through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with acetic acid.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The nitro group might be involved in redox reactions, while the methoxy groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share the quinoline core and carboxamide group but differ in their substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups that exhibit similar redox properties.
Dimethoxyphenyl derivatives: Compounds with methoxy groups that influence their chemical reactivity and biological activity.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide is unique due to the combination of its substituents, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C24H19N3O5 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O5/c1-31-22-11-10-15(12-23(22)32-2)21-14-19(18-8-3-4-9-20(18)26-21)24(28)25-16-6-5-7-17(13-16)27(29)30/h3-14H,1-2H3,(H,25,28) |
InChI Key |
ISPYSVCKTQAJAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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